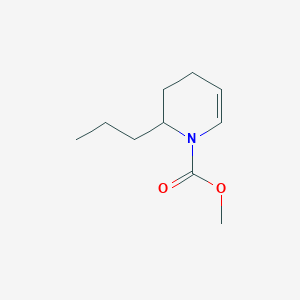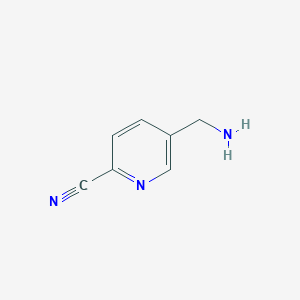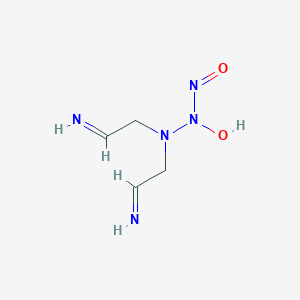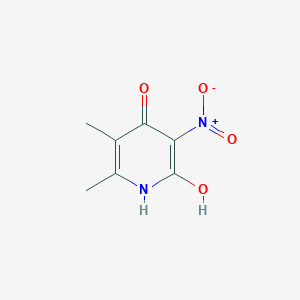
2-Fluoro-4-propan-2-ylcyclohepta-2,4,6-trien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-isopropyltropone is a fluorinated organic compound with the molecular formula C10H11FO
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-isopropyltropone typically involves the fluorination of a suitable precursor. One common method is the electrophilic fluorination of 4-isopropyltropone using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature, yielding 2-Fluoro-4-isopropyltropone as the main product.
Industrial Production Methods
Industrial production of 2-Fluoro-4-isopropyltropone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-Fluoro-4-isopropyltropone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-Fluoro-4-isopropylbenzoic acid, while reduction could produce 2-Fluoro-4-isopropylcycloheptanol.
科学的研究の応用
2-Fluoro-4-isopropyltropone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific fluorinated functionalities.
作用機序
The mechanism of action of 2-Fluoro-4-isopropyltropone involves its interaction with molecular targets through its fluorine atom. The electronegativity of fluorine can influence the compound’s binding affinity and reactivity with enzymes and receptors. This interaction can modulate various biochemical pathways, making it useful in medicinal chemistry and drug design.
類似化合物との比較
Similar Compounds
2-Fluorotropone: Lacks the isopropyl group, making it less hydrophobic.
4-Isopropyltropone: Does not have the fluorine atom, resulting in different reactivity and binding properties.
2-Fluoro-4-methyltropone: Similar structure but with a methyl group instead of isopropyl, affecting its steric and electronic properties.
Uniqueness
2-Fluoro-4-isopropyltropone is unique due to the combination of the fluorine atom and the isopropyl group
特性
CAS番号 |
162084-57-3 |
|---|---|
分子式 |
C10H11FO |
分子量 |
166.19 g/mol |
IUPAC名 |
2-fluoro-4-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H11FO/c1-7(2)8-4-3-5-10(12)9(11)6-8/h3-7H,1-2H3 |
InChIキー |
JOGMNEGLIVIYJU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC(=O)C(=C1)F |
正規SMILES |
CC(C)C1=CC=CC(=O)C(=C1)F |
同義語 |
2,4,6-Cycloheptatrien-1-one,2-fluoro-4-(1-methylethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid](/img/structure/B61850.png)
![1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene](/img/structure/B61851.png)



![6-Chloro-9-fluorobenz[9]isoquinoline-5,10-dione](/img/structure/B61863.png)
![tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B61864.png)

![N-Butyl-3,4,5-trimethoxy-N-(8-methyl-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-benzamide](/img/structure/B61876.png)


